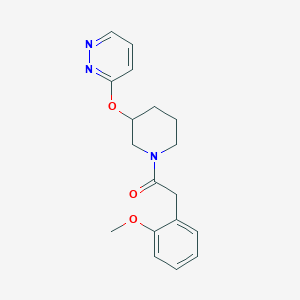

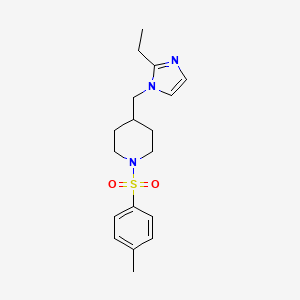

N-(3-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(3-(3-(cyclohexylsulfonyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide” appears to contain an azetidine ring, which is a four-membered cyclic amine, along with a sulfonamide group and a cyclohexyl group. Azetidines are known to be present in a variety of natural and synthetic products exhibiting a variety of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, azetidines can generally be synthesized through reactions like the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Scientific Research Applications

Reactivity and Synthetic Applications

Sulfonylcarbamimidic Azides : Research demonstrates the chemical reactivity of sulfonyl chlorides with 5-aminotetrazole, leading to the formation of various derivatives, showcasing the potential for creating novel compounds with sulfonamide functionalities for further scientific studies (PeetNorton et al., 1987).

Aziridines and β-Substituted Sulfonamides : Studies on the addition reaction of N, N-Dibromobenzylsulfonamide with cyclohexene and styrene, and the subsequent conversion to aziridines and β-substituted sulfonamides, highlight the synthetic versatility of sulfonamide derivatives (Terauchi et al., 1975).

4-Arylthio-2-azetidinones Reactivities : The reactivities of 3-methyl-4-arylthio-2-azetidinones and their derivatives reveal potential applications in the synthesis of novel organic compounds, including acrylonitrile derivatives and sulfoxide or sulfone derivatives (Hirai et al., 1973).

Antimicrobial and Anticancer Applications

Thiol-Activated Sources of Sulfur Dioxide : The design, synthesis, and evaluation of thiol-activated sources of sulfur dioxide (SO₂) as antimycobacterial agents indicate the potential therapeutic applications of sulfonamide derivatives against Mycobacterium tuberculosis (Malwal et al., 2012).

Anticancer Effects of Dibenzenesulfonamides : New dibenzenesulfonamides have shown to induce apoptosis and autophagy pathways in cancer cells, along with inhibitory effects on carbonic anhydrase isoenzymes, suggesting their utility as novel anticancer drug candidates (Gul et al., 2018).

Polymerization and Material Science Applications

- Activated Monomer Polymerization of an N-Sulfonylazetidine : The polymerization of N-(methanesulfonyl)azetidine to form polymers with sulfonyl groups incorporated into the polymer backbone highlights the use of sulfonamide and azetidine derivatives in developing new materials with potential applications in various fields, including biomedicine and engineering (Reisman et al., 2020).

properties

IUPAC Name |

N-[3-(3-cyclohexylsulfonylazetidin-1-yl)-3-oxopropyl]-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5S2/c1-15-6-5-9-17(12-15)28(25,26)20-11-10-19(22)21-13-18(14-21)27(23,24)16-7-3-2-4-8-16/h5-6,9,12,16,18,20H,2-4,7-8,10-11,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVGPWALOMZGFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-Phenylethenyl]pyrrolidine;hydrochloride](/img/structure/B2372369.png)

![Methyl 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylate;hydrochloride](/img/structure/B2372372.png)

![Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2372375.png)

![tert-Butyl (3-(hydroxymethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-5-yl)carbamate](/img/structure/B2372379.png)

![[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine](/img/structure/B2372381.png)

![[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2372383.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372387.png)

![1',3'-Dimethyl-2H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2372388.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2372391.png)